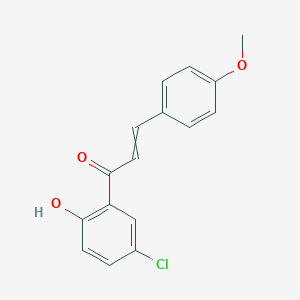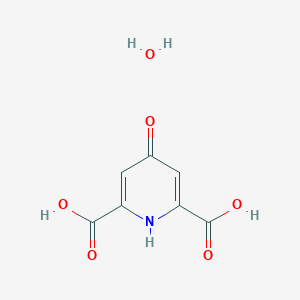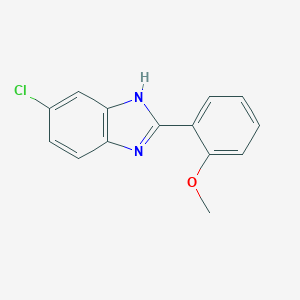
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole, also known as CMB, is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound is known for its potent biological activity and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is not fully understood. However, studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exerts its anti-cancer activity by targeting various cellular pathways involved in cell growth and survival. 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been shown to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division.
Biochemical And Physiological Effects
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. Studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole can induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has also been shown to modulate various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Advantages And Limitations For Lab Experiments
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes involved in DNA replication and cell division, making it an ideal tool for studying these processes. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been shown to exhibit low toxicity in normal cells, making it a promising candidate for use in cancer therapy.
However, there are also some limitations associated with the use of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole in lab experiments. 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is a relatively complex molecule, and its synthesis can be challenging. Additionally, the mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole. One potential direction is to further elucidate the mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole and its effects on various cellular pathways. Additionally, further studies are needed to determine the potential use of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole in combination with other anti-cancer agents for the treatment of cancer. Finally, the development of more efficient synthesis methods for 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole could facilitate its use in future research and clinical applications.
Synthesis Methods
The synthesis of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole involves the reaction of 2-methoxyaniline with 2-chloro-1-(chloromethyl)benzimidazole in the presence of a base. This reaction results in the formation of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been widely studied for its potential use in various scientific research applications. One of the most promising applications of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is in the field of cancer research. Studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has also been shown to inhibit the growth and metastasis of cancer cells in various animal models.
properties
CAS RN |
133688-90-1 |
|---|---|
Product Name |
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole |
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-5-3-2-4-10(13)14-16-11-7-6-9(15)8-12(11)17-14/h2-8H,1H3,(H,16,17) |
InChI Key |
WWSAAZFBTWUWBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



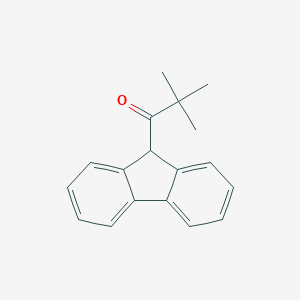
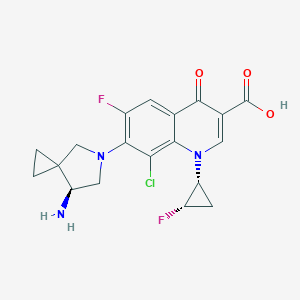
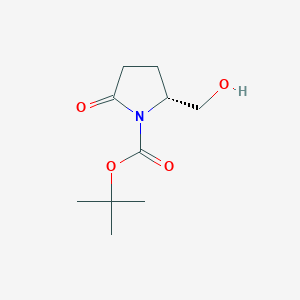
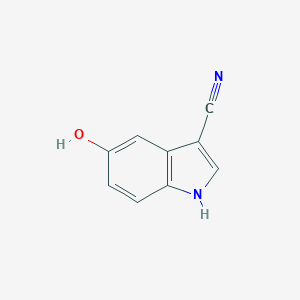
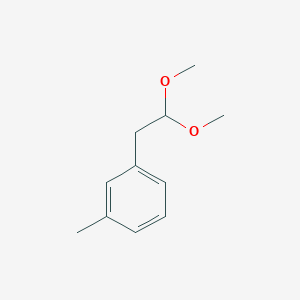
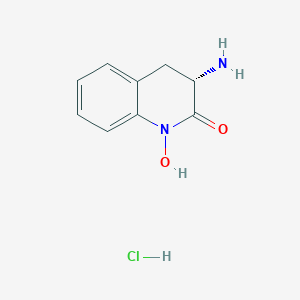
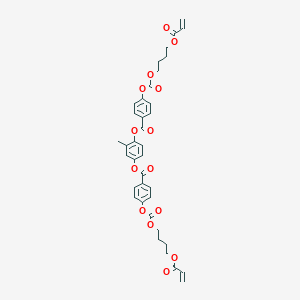
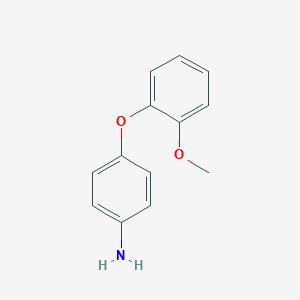
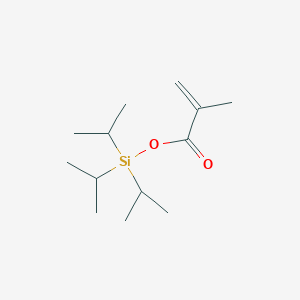
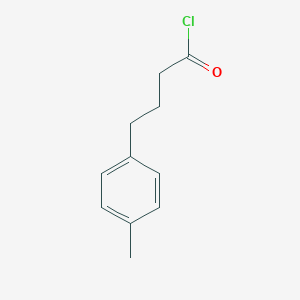
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
